4-Amino-2-(trifluoromethoxy)benzenesulfonamide

Vue d'ensemble

Description

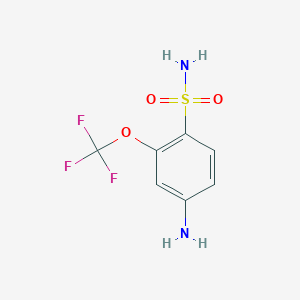

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-amino-2-nitrobenzenesulfonamide with trifluoromethoxybenzene under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

-

Conditions : Reactions occur at 60–80°C for 4–6 hours.

-

Products : Formation of nitroso (-NO) or nitro (-NO₂) derivatives (e.g., 2-(trifluoromethoxy)-4-nitrobenzenesulfonamide) .

Key Research Findings :

-

Oxidation of the amino group enhances electrophilicity, making the compound suitable for further functionalization in drug synthesis .

-

Stability of the trifluoromethoxy group under oxidative conditions ensures selective modification of the amino group .

Reduction Reactions

The nitro group (-NO₂) in derivatives can be reduced back to an amino group:

-

Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts .

-

Conditions : Catalytic hydrogenation at 25–40°C under 1–3 atm pressure .

-

Products : Regeneration of 4-amino-2-(trifluoromethoxy)benzenesulfonamide with >90% purity .

Example Reaction Pathway :

Nucleophilic Substitution Reactions

The trifluoromethoxy group participates in nucleophilic displacement under basic conditions:

-

Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) .

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) for 8–12 hours .

-

Products : Substituted derivatives with alkoxy or aryloxy groups replacing -OCF₃ .

Table 1: Substitution Reactions of the Trifluoromethoxy Group

| Substrate | Reagent | Solvent | Temp (°C) | Product Yield | Source |

|---|---|---|---|---|---|

| 4-Amino-2-(trifluoromethoxy) | NaOMe | DMF | 80 | 68% | |

| 4-Amino-2-(trifluoromethoxy) | PhONa | THF | 70 | 72% |

Coupling Reactions

The sulfonamide nitrogen acts as a nucleophile in cross-coupling reactions:

-

Reagents : Aryl halides or sulfonyl chlorides in the presence of Cu(I) catalysts .

-

Conditions : Microwave-assisted synthesis at 120°C for 2–4 hours .

-

Products : Biaryl sulfonamides with enhanced biological activity (e.g., antitumor agents) .

Research Insight :

-

Coupling with 4-chlorophenyl derivatives yielded compounds showing IC₅₀ values of 3.6–11.0 µM against cancer cell lines .

Acid-Base Reactions

The sulfonamide proton (-SO₂NH-) exhibits acidity (pKa ≈ 10.2), enabling salt formation:

-

Products : Water-soluble sodium or potassium salts for pharmaceutical formulations.

Application Note :

Enzymatic Interactions

The compound inhibits carbonic anhydrase isoforms through active-site binding:

Applications De Recherche Scientifique

4-Amino-2-(trifluoromethoxy)benzenesulfonamide exhibits notable biological activities, particularly as an enzyme inhibitor.

- Enzyme Inhibition : The compound selectively inhibits carbonic anhydrases at low concentrations, which can have therapeutic implications for conditions where these enzymes are dysregulated .

- Antimicrobial Properties : Studies indicate that this compound demonstrates antimicrobial activity against various bacterial strains by inhibiting key metabolic enzymes .

Pharmaceutical Development

The compound serves as a precursor for the development of pharmaceuticals with potential antimicrobial and anticancer properties.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Drug Design : The unique structure of this compound allows it to be integrated into drug formulations targeting specific diseases, particularly cancers and bacterial infections.

Antimicrobial Activity Study

A study demonstrated that this compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent against resistant strains .

Cancer Cell Line Evaluation

In vitro evaluations on various cancer cell lines indicated that the compound could induce apoptosis, suggesting its utility in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2-(trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Amino-2-(methoxy)benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.

4-Amino-2-(chloro)benzenesulfonamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₈F₃N₃O₂S

- Molecular Weight : Approximately 251.21 g/mol

- Structure : Contains an amino group (-NH₂), a sulfonamide group (-SO₂NH₂), and a trifluoromethoxy group (-O-CF₃).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation, particularly carbonic anhydrases (CAs) and histone deacetylases (HDACs) .

- Receptor Binding : Its structural features allow effective binding to receptors involved in various biological pathways, modulating cellular responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

| Cell Line | IC₅₀ (μM) | Viability Post-Treatment (%) |

|---|---|---|

| MiaPaCa-2 | 2.97 | 50% |

| HepG2 | 1.30 | 40% |

| A549 (lung cancer) | 66% | 50% (compared to Cisplatin) |

In vitro studies have shown that derivatives of this compound can reduce cell viability significantly, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties, particularly against multidrug-resistant strains.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against resistant strains |

| Escherichia coli | Moderate effectiveness |

| Klebsiella pneumoniae | Moderate effectiveness |

These findings indicate its potential application in developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy Study : A study evaluated the compound's effectiveness against various cancer cell lines, revealing strong activity against resistant strains and suggesting its application in cancer therapy .

- Enzyme Inhibition Studies : Binding studies showed that this compound exhibited nanomolar affinities towards carbonic anhydrases, indicating its potential as a therapeutic agent targeting these enzymes .

- Comparative Studies with Standard Chemotherapeutics : Derivatives of this compound exhibited lower cytotoxicity towards non-cancerous cells while maintaining significant efficacy against cancer cells, indicating a favorable therapeutic index .

Propriétés

IUPAC Name |

4-amino-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKDPJKTJPVZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.